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Compound of Interest

Compound Name: 2-Amino-6-bromophenol

Cat. No.: B1283759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of analogues of 2-
Amino-6-bromophenol, supported by experimental data from peer-reviewed literature. The

information is intended to aid researchers in understanding the structure-activity relationships

of this class of compounds and to inform the design of new therapeutic agents.

Introduction
2-Amino-6-bromophenol is a halogenated aminophenol scaffold that has garnered interest in

medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The

presence of the bromine atom, the amino group, and the hydroxyl group provides multiple

points for structural modification, leading to a wide array of analogues with varying

physicochemical properties and biological functions. This guide focuses on the comparative

analysis of these analogues, with a particular emphasis on their enzyme inhibition, antioxidant,

and antiproliferative activities.

Data Presentation
The following tables summarize the quantitative data on the biological activities of various

bromophenol and aminophenol derivatives, providing a basis for comparing their potency and

selectivity.
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Many studies have focused on the potential of bromophenol derivatives as enzyme inhibitors.

[1] The data below highlights their activity against key enzymes implicated in various diseases.

Table 1: Inhibition of Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) by

Bromophenol Derivatives[1]
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Compound Target Enzyme IC₅₀ (nM) Kᵢ (nM) Inhibition Type

13 hCA I 12.38 2.53 ± 0.25 Competitive

hCA II 7.45 1.63 ± 0.11 Competitive

AChE - 11.04 ± 0.61 Competitive

14 hCA I 16.54 10.36 ± 1.33 Competitive

hCA II 10.41 4.28 ± 0.86 Competitive

AChE - 11.62 ± 2.75 Competitive

15 hCA I 38.50 25.67 ± 4.58 Competitive

hCA II 9.88 2.62 ± 0.13 Competitive

AChE - 24.86 ± 5.30 Competitive

16 hCA I 24.54 15.34 ± 2.11 Competitive

hCA II 15.77 7.77 ± 0.57 Competitive

AChE - 16.27 ± 2.98 Competitive

17 hCA I 33.31 21.27 ± 3.14 Competitive

hCA II 20.05 10.33 ± 1.88 Competitive

AChE - 21.04 ± 4.72 Competitive

18 hCA I 20.17 13.79 ± 2.05 Competitive

hCA II 18.21 9.15 ± 1.36 Competitive

AChE - 7.92 ± 1.38 Competitive

19 hCA I 29.86 19.85 ± 2.17 Competitive

hCA II 27.72 15.05 ± 1.07 Competitive

AChE - 17.43 ± 3.15 Competitive

20 hCA I 18.83 11.75 ± 1.19 Competitive

hCA II 13.92 6.21 ± 1.01 Competitive
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AChE - 8.32 ± 0.69 Competitive

21 hCA I 15.50 9.81 ± 1.52 Competitive

hCA II 11.84 4.97 ± 0.59 Competitive

AChE 8.35 6.54 ± 1.03 Competitive

Acetazolamide

(AZA)
hCA I - 36.2 µM -

hCA II - - -

Note: The structures of compounds 13-21 are detailed in the source publication.[1]

Another study synthesized a series of novel bromophenol derivatives and evaluated their

acetylcholinesterase (AChE) inhibition, as well as their antioxidant properties.[2]

Table 2: Acetylcholinesterase (AChE) Inhibition and Antioxidant Activity of Bromophenol

Derivatives[2]

Compound
AChE Inhibition
IC₅₀ (µg/mL)

DPPH Radical
Scavenging IC₅₀
(µg/mL)

ABTS•+ Radical
Scavenging IC₅₀
(µg/mL)

20 1.85 ± 0.21 10.24 ± 1.13 5.88 ± 0.67

21 2.54 ± 0.32 12.87 ± 1.45 7.21 ± 0.88

22 3.12 ± 0.45 15.43 ± 1.87 9.87 ± 1.12

23 4.01 ± 0.56 18.98 ± 2.13 11.45 ± 1.34

24 5.23 ± 0.78 22.11 ± 2.54 14.76 ± 1.76

Tacrine (Standard) 0.18 ± 0.02 - -

BHA (Standard) - 18.24 ± 2.01 8.16 ± 0.98

BHT (Standard) - 25.16 ± 2.87 10.23 ± 1.21

α-Tocopherol

(Standard)
- 12.11 ± 1.32 6.45 ± 0.76
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Note: The structures of compounds 20-24 are detailed in the source publication.[2]

Antiproliferative Activity
The antiproliferative effects of aminophenol derivatives have also been investigated. The

following table presents data on the growth inhibitory effects of certain aminophenol

compounds.

Table 3: Antiproliferative Activity of Aminophenol Derivatives[3]

Compound Cell Line GI₅₀ (µM)

6b HL-60 5.5

K-562 >100

MOLT-4 12

6d HL-60 2.5

K-562 4.8

MOLT-4 2.1

4b HL-60 7.5

K-562 >100

MOLT-4 15

Note: The structures of compounds 4b, 6b, and 6d are detailed in the source publication.[3]

GI₅₀ represents the concentration required to inhibit cell growth by 50%.

Experimental Protocols
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Assays[1]
A detailed description of the enzyme inhibition assays is provided below.
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The inhibitory effects of the bromophenol derivatives on human carbonic anhydrase I and II

(hCA I and hCA II) were determined by measuring the esterase activity of the enzymes. The

assay is based on the spectrophotometric measurement of the hydrolysis of 4-

nitrophenylacetate to 4-nitrophenol at 348 nm. The reaction mixture contained 0.1 M Tris-SO₄

buffer (pH 7.4), the enzyme solution, and the inhibitor solution. The reaction was initiated by the

addition of the substrate, 4-nitrophenylacetate. The activity was monitored using a

spectrophotometer, and the IC₅₀ values were determined from activity versus inhibitor

concentration plots. Kᵢ values were calculated using the Cheng-Prusoff equation.

AChE activity was measured using a modified Ellman's method. The assay mixture contained

0.1 M phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-

dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the inhibitor solution. The reaction

was initiated by the addition of the enzyme. The hydrolysis of ATCI by AChE produces

thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion that

is detected spectrophotometrically at 412 nm. IC₅₀ and Kᵢ values were determined as described

for the CA assay.

Antioxidant Activity Assays[2]
The antioxidant capacity of the synthesized bromophenol derivatives was evaluated using two

different radical scavenging assays.

The ability of the compounds to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical was

measured. A solution of DPPH in methanol was mixed with various concentrations of the test

compounds. The mixture was incubated in the dark, and the decrease in absorbance at 517 nm

was measured. The percentage of radical scavenging activity was calculated, and the IC₅₀

value, the concentration of the compound that scavenges 50% of the DPPH radicals, was

determined.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) scavenging

activity was also assessed. The ABTS•+ radical was generated by reacting ABTS with

potassium persulfate. The ABts•+ solution was then diluted with ethanol, and various

concentrations of the test compounds were added. The decrease in absorbance at 734 nm was

measured after a short incubation period. The percentage of inhibition was calculated, and the

IC₅₀ value was determined.
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Antiproliferative Assay[3]
The antiproliferative activity of the aminophenol derivatives was evaluated using the

sulforhodamine B (SRB) assay.

Human cancer cell lines (HL-60, K-562, MOLT-4) were cultured in appropriate media

supplemented with fetal bovine serum and antibiotics. Cells were seeded in 96-well plates and

allowed to attach overnight. The cells were then treated with various concentrations of the test

compounds and incubated for a specified period.

After incubation, the cells were fixed with trichloroacetic acid and stained with SRB dye. The

excess stain was washed out, and the protein-bound dye was solubilized with a Tris base

solution. The absorbance was measured at 515 nm using a microplate reader. The percentage

of cell growth inhibition was calculated, and the GI₅₀ value was determined.

Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the biological

evaluation of 2-Amino-6-bromophenol analogues.
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Click to download full resolution via product page

Caption: Workflow for a typical enzyme inhibition assay.

Analogue Series

2-Amino-6-bromophenol

R1 Substitution R2 Substitution R3 Substitution

Biological Activity
(e.g., IC50, GI50)

Structure-Activity
Relationship Analysis

Click to download full resolution via product page

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) analysis.

Conclusion
The analogues of 2-Amino-6-bromophenol represent a versatile class of compounds with a

broad spectrum of biological activities. The presented data indicates that subtle modifications to

the core structure can significantly impact their potency and selectivity as enzyme inhibitors

and antiproliferative agents. The provided experimental protocols offer a foundation for

researchers to conduct their own comparative studies. Further investigation into the structure-

activity relationships of these analogues is warranted to unlock their full therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1283759?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9655968/
https://pubmed.ncbi.nlm.nih.gov/25956827/
https://pubmed.ncbi.nlm.nih.gov/25956827/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10107075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10107075/
https://www.benchchem.com/product/b1283759#comparing-the-biological-activity-of-2-amino-6-bromophenol-analogues
https://www.benchchem.com/product/b1283759#comparing-the-biological-activity-of-2-amino-6-bromophenol-analogues
https://www.benchchem.com/product/b1283759#comparing-the-biological-activity-of-2-amino-6-bromophenol-analogues
https://www.benchchem.com/product/b1283759#comparing-the-biological-activity-of-2-amino-6-bromophenol-analogues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1283759?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

